Benzo[d]oxazole-6-carbonitrile
Description
Properties
Molecular Formula |
C8H4N2O |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
1,3-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H |
InChI Key |
CTOVTDJQPCCCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC=N2 |
Origin of Product |
United States |
Preparation Methods
Photostimulated Intramolecular Cyclization
Reaction Mechanism and Conditions
Photostimulated C–O cyclization represents a robust method for synthesizing benzo[d]oxazole-6-carbonitrile. This approach utilizes ultraviolet (UV) light to initiate electron transfer (ET) in amide precursors, enabling ring closure. For example, N-(2-iodophenyl)-1H-pyrrole-2-carboxamide undergoes irradiation in liquid ammonia or dimethyl sulfoxide (DMSO) with potassium tert-butoxide (t-BuOK) as a base, yielding 2-(1H-pyrrol-2-yl)this compound at 75% efficiency. The reaction proceeds via a photoinduced ET mechanism, where UV excitation generates radical intermediates that facilitate intramolecular aryl–oxygen coupling.
Key Parameters:
- Solvent : DMSO or liquid ammonia.
- Base : 2 equivalents of t-BuOK.
- Irradiation Time : 2–4 hours.
- Yield : 73–83%.
Substrate Scope and Optimization
The method accommodates diverse carboxamide derivatives, including indole and pyrrole analogs. Computational studies suggest that electron-rich heterocycles (e.g., pyrrole) enhance ET efficiency by lowering activation barriers. Prolonged irradiation (4 hours) increases conversion rates to >90%, albeit with minor side-product formation.
Cyanide-Mediated Functionalization
Direct Cyanation of Benzoxazole Intermediates
An alternative route involves introducing a cyano group at position 6 of preformed benzoxazole scaffolds. For instance, 6-bromobenzo[d]oxazole reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, undergoing nucleophilic aromatic substitution (SNAr) to yield the target nitrile. This method requires anhydrous conditions and achieves moderate yields (50–65%) due to competing side reactions.
Reaction Conditions:
- Reagents : CuCN (1.2 equivalents), DMF.
- Temperature : 120°C, 12 hours.
- Yield : 58%.
One-Pot Synthesis from Carboxylic Acid Precursors
A scalable approach converts benzo[d]oxazole-6-carboxylic acid to the corresponding carbonitrile via intermediate acyl chloride formation. Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with ammonium cyanide (NH₄CN) in tetrahydrofuran (THF), yielding the nitrile in 72% isolated yield.
Critical Steps:
Multi-Step Derivatization from Resorcinol Derivatives
Patent-Based Synthesis (CN104098590A)
A Chinese patent outlines a pathway starting from resorcinol , involving acetylation, oxime formation, and Beckmann rearrangement to yield 4,6-diaminoresorcinol hydrochloride (DAR·HCl). Subsequent reaction with carbon disulfide (CS₂) in potassium hydroxide introduces thiol groups, which are oxidized to nitriles using hydrogen peroxide (H₂O₂) and ammonium hydroxide.
Sequence Overview:
- Acetylation : Resorcinol + acetic anhydride → 4,6-diacetylresorcinol.
- Oxime Formation : Hydroxylamine hydrochloride → 4,6-bis[(1Z)-N-hydroxyethylimidoyl]benzene-1,3-diol.
- Beckmann Rearrangement : Polyphosphoric acid (PPA) → DAR·HCl.
- Cyanation : CS₂/KOH → thiol intermediate → H₂O₂/NH₄OH → nitrile.
Yield Data:
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Photostimulated Cyclization | N-(2-iodophenyl)amide | t-BuOK, UV light | 75–83 | High regioselectivity, short runtime | Requires specialized UV equipment |
| Cyanide Substitution | 6-Bromobenzoxazole | CuCN, DMF | 58 | Simple setup | Moderate yield, toxic reagents |
| Multi-Step Derivatization | Resorcinol | CS₂, H₂O₂, NH₄OH | 63.6 | Scalable | Lengthy procedure, low atom economy |
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzo[d]oxazole derivatives. For instance, a study synthesized several benzo[d]oxazole-based compounds that exhibited significant neuroprotective effects against β-amyloid-induced neurotoxicity in PC12 cells. Compound 5c was particularly notable for promoting cell viability and reducing apoptosis through modulation of the Akt/GSK-3β/NF-κB signaling pathway .
Anticancer Activity
Benzo[d]oxazole derivatives have also shown promise in anticancer research. A series of compounds were evaluated for their cytotoxic effects against various cancer cell lines, including HT-29 colon carcinoma and A549 lung cancer cells. Notably, certain derivatives demonstrated IC50 values as low as 0.84 µM, indicating potent antiproliferative activity . The mechanisms of action often involve inhibition of key enzymes or pathways associated with tumor growth.
Antimicrobial Properties
Antibacterial Activity
Benzo[d]oxazole derivatives have been tested for their antibacterial efficacy against a range of pathogens. A comprehensive review indicated that several synthesized compounds displayed significant inhibition zones against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. For example, compound 14b showed an inhibition diameter of 25 mm against S. aureus, outperforming standard antibiotics like amoxicillin .
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| 14b | 25 | 22 |
| Amoxicillin | 20 | 27 |
Synthesis and Industrial Applications
Synthetic Strategies
The synthesis of benzo[d]oxazole derivatives has evolved significantly, utilizing various catalytic methods to enhance yield and efficiency. Recent advancements include the use of nanocatalysts which facilitate reactions under mild conditions, yielding high purity products with minimal environmental impact .
| Methodology | Yield (%) | Conditions |
|---|---|---|
| Nanocatalyst A | 79-89 | Reflux in water |
| Grindstone method | High | Room temperature |
Case Studies
Case Study: Neuroprotection in Alzheimer's Disease
In a pivotal study, researchers synthesized multiple benzo[d]oxazole derivatives to evaluate their potential in treating Alzheimer's disease. The results indicated that compound 5c not only reduced neurotoxicity but also altered the expression of proteins associated with neurodegeneration, suggesting a multifaceted approach to neuroprotection .
Case Study: Anticancer Efficacy Against HT-29 Cells
Another investigation focused on the anticancer properties of benzo[d]oxazole derivatives against HT-29 cells. The study demonstrated that certain compounds significantly inhibited cell proliferation, with IC50 values indicating strong potential for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of benzo[d]oxazole-6-carbonitrile involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as glycogen synthase kinase (GSK-3β) and nuclear factor-κB (NF-κB), which are involved in inflammatory and apoptotic processes . These interactions can lead to the modulation of cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of Benzo[d]oxazole-6-carbonitrile and its analogs:
Key Observations:
Heteroatom Influence: Replacing the oxygen in oxazole with sulfur (thiazole) increases molecular weight marginally (160.13 vs. 160.20 g/mol) and alters electronic properties. Thiazole derivatives exhibit enhanced π-acceptor capacity, improving binding to biological targets like kinases .
Substituent Effects: The amino group in 6-Amino-1,3-benzothiazole-2-carbonitrile enhances solubility in polar solvents and enables further functionalization (e.g., acylation, sulfonation) for tailored bioactivity . Nitrile groups in all compounds contribute to electron deficiency, facilitating nucleophilic substitution reactions and coordination with metal catalysts .
Electronic and Material Properties
Density Functional Theory (DFT) studies on polythiophenes containing benzo[d]oxazole reveal that the oxazole ring induces a wider bandgap (3.2–3.5 eV) compared to thiazole-containing polymers (2.8–3.1 eV), making oxazole derivatives more suitable for UV-absorbing materials . In contrast, thiazole-based systems exhibit higher charge-carrier mobility due to sulfur's polarizability, favoring applications in organic photovoltaics .
Biological Activity
Benzo[d]oxazole-6-carbonitrile is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
1. Overview of Benzoxazole Derivatives
Benzoxazole derivatives are characterized by a bicyclic structure that includes a benzene ring fused to an oxazole ring. This unique structure allows for various substitutions that can enhance their biological activity. The compound this compound specifically has shown potential in medicinal chemistry due to its ability to interact with biological targets effectively.
Key Biological Activities
- Antimicrobial Activity : Exhibits activity against various bacterial strains.
- Anticancer Properties : Displays cytotoxic effects on multiple cancer cell lines.
- Anti-inflammatory Effects : Potentially reduces inflammation markers in vitro.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
| This compound | Bacillus subtilis | 15.6 µg/mL |
| Control (Ampicillin) | E. coli | 10 µg/mL |
Research indicates that this compound has a selective action against certain pathogens, particularly Gram-positive bacteria, while showing moderate effectiveness against Gram-negative strains .
3. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated significant cytotoxicity against several cancer cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 15 |
| HCT-116 (Colorectal Cancer) | 18 |
| PC3 (Prostate Cancer) | 22 |
The results indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells to some extent, suggesting its potential as an anticancer agent .
4. Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of this compound. In vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory cytokines.
Case Study: Anti-inflammatory Activity
In a study evaluating the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages:
- Findings : The compound reduced TNF-alpha and IL-6 levels by approximately 40% compared to control groups.
This suggests that this compound may have therapeutic potential in managing inflammatory diseases .
5. Structure-Activity Relationship (SAR)
The biological activities of benzoxazoles, including this compound, can be influenced by their structural modifications. Studies have identified key functional groups that enhance activity:
Table 3: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increase antimicrobial potency |
| Halogen substitutions | Enhance anticancer activity |
These insights are crucial for guiding future synthetic efforts aimed at optimizing the biological activity of benzoxazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
